molecular formula C10H15BrN2O2 B1522751 tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 1040276-87-6

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Cat. No.: B1522751
CAS No.: 1040276-87-6
M. Wt: 275.14 g/mol
InChI Key: ICZWOYCHFVRCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate is a chemical compound offered for research and development purposes. This product is intended for use in a laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. While specific analytical data for this compound is limited, its molecular structure features a bromine substituent and a tert-butoxycarbonyl (Boc) protecting group. This structure suggests its potential utility as a versatile synthetic intermediate or building block in organic synthesis and medicinal chemistry research. The Boc group is typically used to protect amines and can be readily removed under acidic conditions. Researchers may employ this compound in cross-coupling reactions, where the bromine atom can facilitate further functionalization, such as in Suzuki or Buchwald-Hartwig reactions, to create more complex molecules for various R&D applications.

Properties

IUPAC Name

tert-butyl 4-bromo-3,5-dimethylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZWOYCHFVRCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675377
Record name tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040276-87-6
Record name tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS No. 1040276-87-6) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₁₅BrN₂O₂
  • Molecular Weight : 275.14 g/mol
  • Structure : The compound features a pyrazole ring substituted with bromine and tert-butyl groups, which are significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

2. Anti-inflammatory Effects

Research shows that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.

3. Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The specific mechanisms may involve apoptosis induction or cell cycle arrest, although more detailed studies are required to elucidate these pathways.

Understanding the mechanisms through which tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole exerts its effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : The compound has been noted to inhibit specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which could affect drug metabolism and enhance therapeutic efficacy.
  • Receptor Interaction : Some studies suggest that pyrazole derivatives may interact with various receptors involved in inflammation and cancer pathways, potentially modulating their activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole:

StudyFindings
Demonstrated significant anti-inflammatory effects in vitro by inhibiting COX enzymes.
Reported cytotoxic effects on cancer cell lines with IC50 values indicating promising anticancer potential.
Evaluated antimicrobial activity against bacterial strains, showing effective inhibition at low concentrations.

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as a versatile intermediate in organic synthesis. It is often employed to synthesize more complex molecules, including pharmaceuticals and agrochemicals. The bromine atom in its structure allows for nucleophilic substitution reactions, facilitating further functionalization of the compound .

Pharmaceutical Development

This compound has potential applications in the pharmaceutical industry, particularly in the synthesis of pyrazole-based drugs. Pyrazoles are known for their biological activities, including anti-inflammatory and analgesic effects. Research has indicated that derivatives of pyrazoles can exhibit significant activity against various diseases, making this compound a candidate for further study in drug development .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate for the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable component in developing effective agricultural chemicals that can enhance crop yield and resistance to pests .

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of this compound as a starting material for synthesizing novel pyrazole derivatives with enhanced biological activity. The derivatives were tested for their efficacy against specific cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Development of Herbicides

Research conducted on the synthesis of herbicides from this compound highlighted its effectiveness in inhibiting weed growth while being less harmful to crops. The synthesized herbicides showed improved selectivity and potency compared to existing products on the market, indicating a significant advancement in agrochemical formulations .

Data Table: Comparison of Applications

Application AreaDescriptionExample Outcomes
Organic SynthesisIntermediate for synthesizing complex moleculesFormation of novel pharmaceuticals
Pharmaceutical ResearchDevelopment of pyrazole-based drugsPotential anti-inflammatory agents
AgrochemicalsSynthesis of herbicides and pesticidesImproved crop protection solutions

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

tert-Butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS: 857283-71-7)
  • Molecular Weight : 322.14 g/mol .
  • Purity : ≥97% .
  • Physical State : Solid (melting point: 56–58°C) .
  • Reactivity : The iodine substituent enhances leaving-group ability, making this compound more reactive in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings compared to the bromo analog.
  • Applications : Preferred in reactions requiring faster kinetics, albeit at a higher cost (JPY 47,200/g) .
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate (CAS: 1040276-87-6)
  • Molecular Weight : ~275.16 g/mol (estimated).
  • Purity : 95.0% .
  • Physical State : Solid .
  • Reactivity : Bromine offers moderate reactivity in cross-couplings, balancing cost and utility.
  • Applications : Widely used in pharmaceutical intermediates and agrochemical synthesis .

Functional Group Variations

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
  • CAS: Not explicitly provided, but catalog numbers (e.g., CC31904CB) are listed .
  • Key Feature : The formyl group enables nucleophilic additions (e.g., Grignard reactions) or condensations, diverging from halogen-based reactivity.
  • Safety: Limited hazard data, but advised against food/drug use .
tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate (CAS: 1072944-63-8)
  • Structure: Incorporates a piperidine-phenoxy moiety, expanding applications in medicinal chemistry (e.g., kinase inhibitors) .

Structural and Property Comparison Table

Compound (Substituent) CAS Molecular Weight (g/mol) Purity Physical State Reactivity Profile Key Applications
4-Bromo (target compound) 1040276-87-6 ~275.16 95.0% Solid Cross-coupling, SNAr Pharma intermediates
4-Iodo 857283-71-7 322.14 97% Solid (56–58°C) High reactivity in SNAr High-throughput synthesis
4-Formyl - - - - Nucleophilic additions Multifunctional intermediates
Piperidine-phenoxy derivative 1072944-63-8 - 100% - Target-specific binding Medicinal chemistry

Crystallographic and Analytical Insights

  • Crystal Packing : The tert-butyl group induces steric hindrance, influencing solubility and crystal lattice stability. Hydrogen bonding patterns (e.g., C=O⋯H interactions) may vary between analogs, affecting melting points and crystallinity .
  • Validation : Structures are validated via X-ray crystallography (SHELX programs) and spectroscopic methods (NMR, UV) .

Preparation Methods

Pyrazole Ring Formation

  • Reagents :

    • Hydrazine derivatives or substituted hydrazines
    • β-Keto esters (e.g., ethyl acetoacetate derivatives) bearing methyl groups at appropriate positions.
  • Conditions :

    • Reflux in ethanol or other suitable solvents
    • Acid catalysis (e.g., acetic acid) to promote cyclization
  • Outcome :
    Formation of 3,5-dimethyl-1H-pyrazole intermediates with good yields.

tert-Butyl Esterification

  • Reagents :

    • tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride)
    • Base such as triethylamine or pyridine
  • Conditions :

    • Room temperature to mild heating
    • Anhydrous solvents like dichloromethane or acetonitrile
  • Outcome :
    Conversion of pyrazole NH to the tert-butyl ester at the 1-position.

Bromination at the 4-Position

  • Reagents :

    • N-bromosuccinimide (NBS) as the brominating agent
  • Conditions :

    • Solvents: Acetonitrile or aromatic solvents
    • Temperature: 0–25°C to maintain regioselectivity
    • Reaction time: Typically a few hours, monitored by TLC or HPLC
  • Mechanism :
    Electrophilic aromatic substitution at the 4-position of the pyrazole ring, favored by electronic and steric factors.

  • Isolation :
    The product is isolated by filtration or extraction, followed by washing and drying to obtain pure this compound.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Pyrazole ring formation Hydrazine + β-keto ester, reflux EtOH, AcOH catalyst 3,5-Dimethyl-1H-pyrazole intermediate
2 Esterification tert-Butyl chloroformate, base, DCM tert-Butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate
3 Bromination N-bromosuccinimide, acetonitrile, 0–25°C This compound

Research Findings and Optimization

  • Selectivity and Yield :
    Bromination with NBS is highly selective for the 4-position when reaction conditions (temperature, solvent, molar ratios) are carefully controlled, yielding the target compound in high purity and yield (typically >80%).

  • Solvent Effects :
    Acetonitrile is preferred as a solvent for bromination due to its polarity and ability to stabilize intermediates, enhancing regioselectivity.

  • Purification :
    The crude product can be purified by recrystallization from suitable solvents such as ethyl acetate/hexane mixtures.

  • Scale-Up Considerations :
    Patent literature suggests that the method is scalable with appropriate reaction vessel design and temperature control to maintain selectivity and yield.

Comparative Data Table of Bromination Agents and Conditions

Brominating Agent Solvent Temperature (°C) Selectivity (4-position) Yield (%) Notes
N-Bromosuccinimide Acetonitrile 0–25 High 80-90 Most commonly used, mild
Bromine (Br2) Dichloromethane 0 Moderate 60-75 Less selective, more side reactions
Pyridinium bromide perbromide Acetonitrile Room temp Moderate 65-80 Alternative with moderate selectivity

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy :

    • ¹H NMR shows methyl protons at δ ~2.0 ppm and tert-butyl protons at δ ~1.4 ppm.
    • ¹³C NMR confirms carbonyl carbon (~160-170 ppm) and brominated carbon shifts.
  • Mass Spectrometry :
    Molecular ion peak consistent with molecular weight (approx. 285 g/mol for bromo derivative).

  • IR Spectroscopy :
    Strong ester carbonyl absorption near 1700 cm⁻¹; C-Br stretch observed in fingerprint region.

  • HPLC Purity : Purity typically >95% after purification.

Q & A

Q. How to interpret complex splitting patterns in the 1H NMR spectrum?

  • Analysis Framework :
  • Use 2D NMR (COSY, HSQC) to assign coupling between adjacent methyl groups (δ 2.1–2.3 ppm) and pyrazole protons .
  • Simulate spectra with MestReNova to deconvolute overlapping triplets (e.g., J = 7.2 Hz for ethyl esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-bromo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.